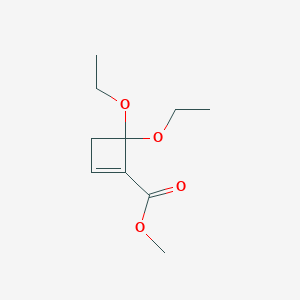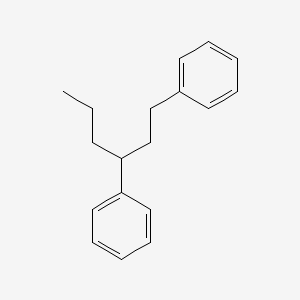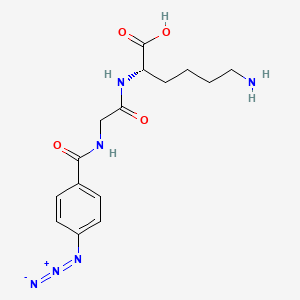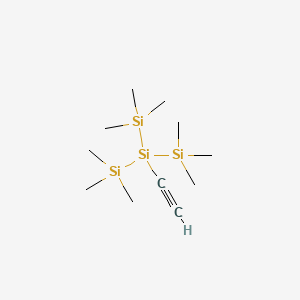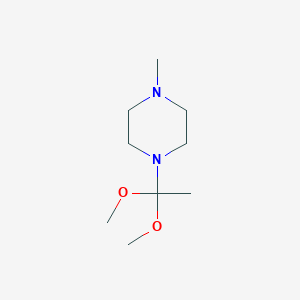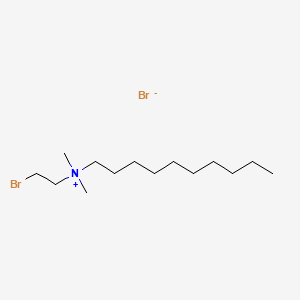
Ammonium, (2-bromoethyl)decyldimethyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (2-bromoethyl)decyldimethyl-, bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a decyldimethylammonium moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-bromoethyl)decyldimethyl-, bromide typically involves the reaction of decyldimethylamine with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then quaternized to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (2-bromoethyl)decyldimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of amines and other derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium iodide.
Oxidation: Reagents like potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
Substitution: Products include various substituted ammonium compounds.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
Ammonium, (2-bromoethyl)decyldimethyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and as a disinfectant.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Industry: Used in the formulation of cleaning agents and disinfectants.
Mecanismo De Acción
The compound exerts its effects primarily through the disruption of lipid bilayers in cell membranes. The quaternary ammonium group interacts with the phospholipids, leading to the breakdown of the membrane structure. This results in the leakage of cellular contents and ultimately cell death. The molecular targets include the phospholipid bilayer and membrane-bound proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Didodecyldimethylammonium bromide
- Didecyldimethylammonium chloride
- (2-Bromoethyl)trimethylammonium bromide
Uniqueness
Ammonium, (2-bromoethyl)decyldimethyl-, bromide is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to disrupt lipid bilayers makes it particularly effective as a disinfectant and antimicrobial agent. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
73680-77-0 |
|---|---|
Fórmula molecular |
C14H31Br2N |
Peso molecular |
373.21 g/mol |
Nombre IUPAC |
2-bromoethyl-decyl-dimethylazanium;bromide |
InChI |
InChI=1S/C14H31BrN.BrH/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15;/h4-14H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZUEHKXIUVBJMKM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+](C)(C)CCBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


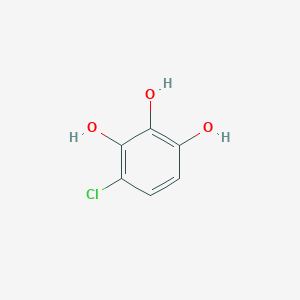
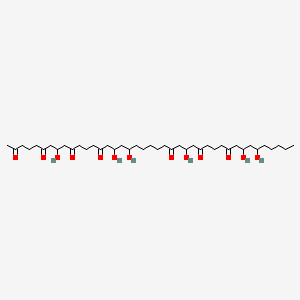
silane](/img/structure/B14454401.png)
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
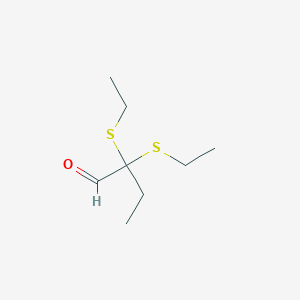

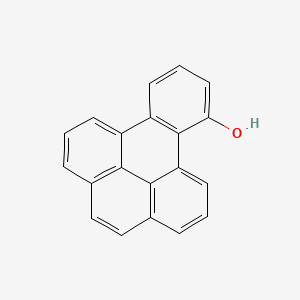
![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)

